molecular formula C26H27F3N4O2 B2549432 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide CAS No. 1116045-28-3

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide

Cat. No. B2549432
CAS RN: 1116045-28-3
M. Wt: 484.523
InChI Key: SXFPWLANEVEVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H27F3N4O2 and its molecular weight is 484.523. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic and medicinal chemistry often involves the synthesis of novel compounds for potential therapeutic applications. Compounds similar to "1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide" are synthesized to explore their biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, novel heterocyclic compounds derived from visnaginone and khellinone have shown promising anti-inflammatory and analgesic activities, indicating the importance of structural modifications to enhance biological efficacy (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Evaluation

Compounds with a structure similar to the one have been evaluated for various biological activities. For example, derivatives of pyrimidines and piperidine have been explored for their anti-angiogenic and DNA cleavage activities. These studies are critical for identifying potential therapeutic agents, especially in cancer research, where inhibiting angiogenesis and affecting DNA integrity can be viable strategies for cancer therapy (Kambappa et al., 2017).

properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F3N4O2/c1-2-18-7-9-21(10-8-18)35-24-15-23(31-17-32-24)33-13-11-19(12-14-33)25(34)30-16-20-5-3-4-6-22(20)26(27,28)29/h3-10,15,17,19H,2,11-14,16H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFPWLANEVEVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.